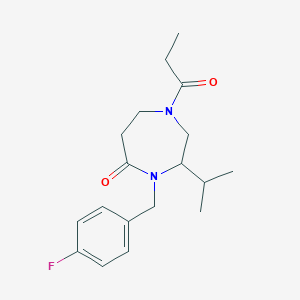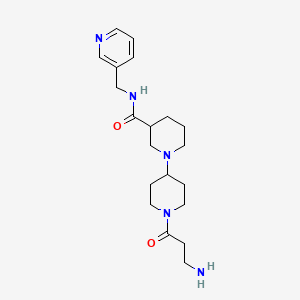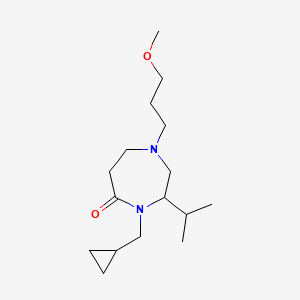![molecular formula C16H15BrN2O6 B5360413 ethyl {4-bromo-2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetate](/img/structure/B5360413.png)
ethyl {4-bromo-2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {4-bromo-2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl {4-bromo-2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetate varies depending on its application. In medicinal chemistry, the compound has been shown to inhibit the production of pro-inflammatory cytokines by blocking the nuclear factor-kappa B (NF-κB) pathway. It induces apoptosis in cancer cells by activating the caspase cascade. In agriculture, the compound inhibits the growth of weeds by interfering with their photosynthetic apparatus.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects depending on its application. In medicinal chemistry, the compound has been found to reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. It induces apoptosis in cancer cells, which can lead to the death of cancer cells. In agriculture, the compound inhibits the growth of weeds, which can lead to a reduction in crop damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl {4-bromo-2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetate in lab experiments is its potent activity against various targets. It has been shown to exhibit excellent anti-inflammatory, anticancer, and herbicidal activities. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for the research on ethyl {4-bromo-2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetate. One of the directions is to explore its potential applications in other fields, such as material science and environmental science. Another direction is to investigate its potential as a lead compound for the development of novel drugs with improved efficacy and safety profiles. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of ethyl {4-bromo-2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetate involves the reaction of 4-bromo-2-hydroxyacetophenone with ethyl bromoacetate in the presence of potassium carbonate. The resulting product is then reacted with 3-methyl-4-nitroisoxazole-5-carbaldehyde in the presence of sodium hydride and acetic acid to obtain the final product.
Scientific Research Applications
Ethyl {4-bromo-2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetate has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Medicinal Chemistry: The compound has been shown to exhibit potent anti-inflammatory and anticancer activities. It has been found to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Agriculture: this compound has been shown to exhibit excellent herbicidal activity against various weed species. It has been found to inhibit the growth of weeds by interfering with their photosynthetic apparatus.
Material Science: The compound has been used as a monomer in the synthesis of novel polymers with potential applications in various fields, including coatings, adhesives, and electronic devices.
properties
IUPAC Name |
ethyl 2-[4-bromo-2-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O6/c1-3-23-15(20)9-24-13-7-5-12(17)8-11(13)4-6-14-16(19(21)22)10(2)18-25-14/h4-8H,3,9H2,1-2H3/b6-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHOJYKFOLCZLG-XQRVVYSFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C=CC2=C(C(=NO2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)/C=C\C2=C(C(=NO2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5360363.png)

![5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5360380.png)
![4-({2-ethoxy-4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5360381.png)
![methyl 3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5360383.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5360387.png)
![1-{3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}-3-methylpiperidine](/img/structure/B5360395.png)
![2-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-6-ol](/img/structure/B5360398.png)
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5360404.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5360417.png)

![4-{2-[8-(acetyloxy)-7-allyl-2-quinolinyl]vinyl}phenyl acetate](/img/structure/B5360423.png)